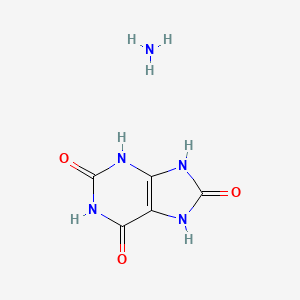

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt

Cat. No. B1144264

Key on ui cas rn:

18276-11-4

M. Wt: 185.14

InChI Key:

Attention: For research use only. Not for human or veterinary use.

Patent

US04007186

Procedure details

A multi-faceted process for preparing uric acid of varying degrees of purity includes a first phase wherein uric acid of approximately 80-90% purity is prepared by dissolving fecal matter containing uric acid in a dilute alkali solution and then separating any undissolved solid residue therefrom. An ammonium salt is added to the solution to precipitate ammonium urate, which is readily convertible by conventional means to uric acid of 80-90% purity. Uric acid of even greater purity is prepared in the second phase by dissolving a relatively impure uric acid product, such as the above ammonium urate, in a second dilute alkali solution. Urate salt is then precipitated by gradually adjusting the pH of the second alkali solution with a dilute mineral acid to a pH of about 10.5. The urate salt is subsequently separated and converted to uric acid by suspending it in hot dilute mineral acid, the resultant uric acid having a purity of approximately 99%. The third phase of the present invention comprises preparing ultra pure crystalline uric acid by dissolving a relatively pure uric acid product, such as that obtained from the second phase, or an impure uric acid product, in a hot perchloric acid solution. Immediately upon dissolution of the uric acid, the hot perchloric acid solution is gradually cooled to form perchlorate salt crystals which contain uric acid. The perchlorate salt crystals are separated and then redissolved in a second hot perchloric acid solution which is thereupon immediately gradually cooled to again form perchlorate salt crystals containing uric acid. This second batch of perchlorate salt crystals is separated from the solution and then suspended in warm water to dissolve the perchloric acid and precipitate uric acid crystals. The resultant uric acid crystals are then separated and have a purity of approximately 99.9%.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[C:11](=[O:12])[C:10]2[NH:9][C:7](=[O:8])[NH:6][C:5]=2[NH:4][C:2]1=[O:3].C12C(=O)NC(=O)NC=1NC(N2)=O.N.[Cl:26]([OH:30])(=[O:29])(=[O:28])=[O:27]>>[NH:1]1[C:11](=[O:12])[C:10]2[NH:9][C:7](=[O:8])[NH:6][C:5]=2[NH:4][C:2]1=[O:3].[Cl:26]([O-:30])(=[O:29])(=[O:28])=[O:27] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC=2NC(=O)NC2C1=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl(=O)(=O)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC=2NC(=O)NC2C1=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC=2NC(=O)NC2C1=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC=2NC(=O)NC2C1=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC=2NC(=O)NC2C1=O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C12=C(NC(=O)N1)NC(=O)NC2=O.N

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC=2NC(=O)NC2C1=O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC=2NC(=O)NC2C1=O

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl(=O)(=O)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is prepared

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

by dissolving fecal matter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separating any undissolved solid residue

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An ammonium salt is added to the solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate ammonium urate, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Urate salt is then precipitated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The urate salt is subsequently separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

preparing ultra pure crystalline uric acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

such as that obtained from the second phase

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C(=O)NC=2NC(=O)NC2C1=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl(=O)(=O)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04007186

Procedure details

A multi-faceted process for preparing uric acid of varying degrees of purity includes a first phase wherein uric acid of approximately 80-90% purity is prepared by dissolving fecal matter containing uric acid in a dilute alkali solution and then separating any undissolved solid residue therefrom. An ammonium salt is added to the solution to precipitate ammonium urate, which is readily convertible by conventional means to uric acid of 80-90% purity. Uric acid of even greater purity is prepared in the second phase by dissolving a relatively impure uric acid product, such as the above ammonium urate, in a second dilute alkali solution. Urate salt is then precipitated by gradually adjusting the pH of the second alkali solution with a dilute mineral acid to a pH of about 10.5. The urate salt is subsequently separated and converted to uric acid by suspending it in hot dilute mineral acid, the resultant uric acid having a purity of approximately 99%. The third phase of the present invention comprises preparing ultra pure crystalline uric acid by dissolving a relatively pure uric acid product, such as that obtained from the second phase, or an impure uric acid product, in a hot perchloric acid solution. Immediately upon dissolution of the uric acid, the hot perchloric acid solution is gradually cooled to form perchlorate salt crystals which contain uric acid. The perchlorate salt crystals are separated and then redissolved in a second hot perchloric acid solution which is thereupon immediately gradually cooled to again form perchlorate salt crystals containing uric acid. This second batch of perchlorate salt crystals is separated from the solution and then suspended in warm water to dissolve the perchloric acid and precipitate uric acid crystals. The resultant uric acid crystals are then separated and have a purity of approximately 99.9%.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[C:11](=[O:12])[C:10]2[NH:9][C:7](=[O:8])[NH:6][C:5]=2[NH:4][C:2]1=[O:3].C12C(=O)NC(=O)NC=1NC(N2)=O.N.[Cl:26]([OH:30])(=[O:29])(=[O:28])=[O:27]>>[NH:1]1[C:11](=[O:12])[C:10]2[NH:9][C:7](=[O:8])[NH:6][C:5]=2[NH:4][C:2]1=[O:3].[Cl:26]([O-:30])(=[O:29])(=[O:28])=[O:27] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC=2NC(=O)NC2C1=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl(=O)(=O)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC=2NC(=O)NC2C1=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC=2NC(=O)NC2C1=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC=2NC(=O)NC2C1=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC=2NC(=O)NC2C1=O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C12=C(NC(=O)N1)NC(=O)NC2=O.N

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC=2NC(=O)NC2C1=O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC=2NC(=O)NC2C1=O

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl(=O)(=O)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is prepared

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

by dissolving fecal matter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separating any undissolved solid residue

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An ammonium salt is added to the solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate ammonium urate, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Urate salt is then precipitated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The urate salt is subsequently separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

preparing ultra pure crystalline uric acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

such as that obtained from the second phase

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C(=O)NC=2NC(=O)NC2C1=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl(=O)(=O)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |